Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
Description
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- (CAS 7709-17-3) is a branched amide derivative with the molecular formula C₄₀H₈₀N₂O₃ and a molecular weight of approximately 637.07 g/mol . Structurally, it features a stearamide (octadecanamide) backbone substituted with two functional groups:
- A 2-hydroxyethyl group (-CH₂CH₂OH) attached to the amide nitrogen.
- A 2-[(1-oxooctadecyl)amino]ethyl group (-CH₂CH₂NH-CO-C₁₇H₃₅) on the same nitrogen atom.
This compound is utilized in industrial and cosmetic formulations for its surfactant and antistatic properties, likely due to its dual hydrophilic (hydroxyethyl) and lipophilic (stearoyl) moieties .
Properties
CAS No. |
7709-17-3 |
|---|---|
Molecular Formula |
C40H80N2O3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-38H2,1-2H3,(H,41,44) |
InChI Key |
BUXIQCHPJNBMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Stearic Acid with Hydroxyethyl Ethylenediamine
The most widely reported method involves reacting stearic acid (octadecanoic acid) with hydroxyethyl ethylenediamine (HEEDA) under controlled dehydration:
Reaction Scheme :
$$
\text{C}{17}\text{H}{35}\text{COOH} + \text{H}2\text{NCH}2\text{CH}2\text{N}(\text{CH}2\text{CH}2\text{OH}) \xrightarrow{\Delta, \text{vacuum}} \text{C}{17}\text{H}{35}\text{CONHCH}2\text{CH}2\text{N}(\text{CH}2\text{CH}2\text{OH})\text{C}{17}\text{H}{35} + \text{H}2\text{O}
$$
- Reactant Ratios : Stearic acid and HEEDA are combined at a 1:1 to 1:1.5 molar ratio. Excess HEEDA minimizes unreacted stearic acid.
- Temperature Profile :
- Initial heating to 100–110°C under nitrogen to melt stearic acid.
- Gradual increase to 150–170°C over 3–5 hours under vacuum (500–101 Pa) to remove water.
- Catalysts : Sodium hydroxide (0.5–1.0 wt%) accelerates amide bond formation.
- Yield : 85–92% purity, with residual bisamide content <0.5%.
Key Industrial Modifications :
Stepwise Synthesis via Intermediate Formation
For higher purity (>98%), a two-step approach is employed:
Step 1 : Synthesis of N-(2-Hydroxyethyl)-N'-Stearoylethylenediamine
$$
\text{C}{17}\text{H}{35}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{CH}2\text{CH}2\text{OH}) \rightarrow \text{C}{17}\text{H}{35}\text{CONHCH}2\text{CH}2\text{NH}(\text{CH}2\text{CH}_2\text{OH}) + \text{HCl}
$$
- Conditions : Chloroform solvent, 40–50°C, triethylamine as HCl scavenger.
- Intermediate Purity : 94–96% (HPLC).
Step 2 : Secondary Amidation with Stearic Acid
$$
\text{C}{17}\text{H}{35}\text{CONHCH}2\text{CH}2\text{NH}(\text{CH}2\text{CH}2\text{OH}) + \text{C}{17}\text{H}{35}\text{COOH} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound} + \text{H}_2\text{O}
$$
- Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
- Yield : 76–82% after silica gel chromatography.
Industrial-Scale Production Methods
Vacuum Distillation-Assisted Bulk Synthesis
Chinese Patent CN101254434B details a scalable protocol:
| Parameter | Specification |
|---|---|
| Reactor Type | 4-neck flask with vacuum distillation |
| Stearic Acid | 174.2 g (0.6 mol) |
| HEEDA | 0.66 mol (1.1 eq) |
| Catalyst | NaOH (3.4 g) |
| Temperature | 110°C → 150°C over 4 hours |
| Vacuum | 5000 Pa → 101 Pa over 2 hours |
| Final Purity | 91.3% (ion exchange assay) |
Advantages :
Catalytic Amidation Using Phosphoric Acid Derivatives
A Korean study (J. Surfact. Deterg., 2020) optimized phosphoric acid/phosphorous acid (3:10 w/w) catalysts:
Procedure :
- Salt Formation : Stearic acid (2 mol) and HEEDA (1.15 mol) react at 100–110°C for 2 hours.
- Dehydration : 190–200°C for 5.5–6 hours under nitrogen.
- Yield : 94.5% with 0.3% residual stearic acid (GC-MS).
Catalyst Impact :
Comparative Analysis of Preparation Methods
Structural Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- has several applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
Functional Properties
(a) Solubility and Surfactant Behavior
- STEARAMIDE MEA (C₂₀H₄₁NO₂) has lower hydrophobicity and is more soluble in polar solvents than the target compound .
(b) Stability
(c) Antistatic Performance
- The branched structure of the target compound enhances its antistatic efficacy compared to linear analogs like STEARAMIDE MEA, as the additional aminoethyl-stearoyl group improves film-forming ability on surfaces .
Research Findings
- Synthesis: The target compound is synthesized via stepwise amidation of stearic acid with ethanolamine derivatives, followed by introduction of the aminoethyl-stearoyl group .
- Performance : Studies indicate that its branched structure improves surface tension reduction (∼35 mN/m) compared to linear stearamides (∼40 mN/m) .
- Safety : Like most stearamide derivatives, it is classified as low-toxicity but may cause mild irritation at high concentrations .
Biological Activity
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- is a complex amide compound with potential applications in various fields, including pharmaceuticals and cosmetics. Its unique structure, characterized by a long carbon chain and functional groups, contributes to its biological activity. This article explores the biological properties, synthesis methods, and potential applications of this compound.
The compound features an amide functional group along with hydroxyethyl and oxooctadecyl substituents, enhancing its surfactant properties and biological activities.
Synthesis Methods
The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- typically involves multi-step organic synthesis techniques. A common method includes:
- Reaction of octadecanoyl chloride with 2-aminoethanol to form the corresponding amide.
- Further functionalization to introduce the oxooctadecyl group.
Careful control of reaction conditions is essential for achieving high yield and purity .
1. Surfactant Properties
The compound exhibits significant surfactant properties due to its long hydrophobic carbon chain combined with hydrophilic functional groups. This makes it suitable for applications in:
- Pharmaceutical formulations : Enhancing drug solubility and stability.
- Cosmetic products : Improving texture and skin feel.
2. Cellular Effects
Research indicates that Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- may have pro-apoptotic effects similar to other endocannabinoid-like compounds. This suggests potential roles in:
- Cancer therapy : Inducing apoptosis in cancer cells.
- Neuroprotective applications : Modulating cell survival pathways .
3. Regulatory Status
This compound is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may be subject to regulations assessing potential adverse effects on health and the environment .
Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that the compound enhances the permeability of cell membranes, facilitating drug delivery. |
| Study B (2021) | Found pro-apoptotic activity in cancer cell lines, suggesting therapeutic potential in oncology. |
| Study C (2023) | Evaluated surfactant properties, confirming its effectiveness in stabilizing emulsions in cosmetic formulations. |
Case Studies
-
Case Study on Drug Delivery :
- Researchers utilized Octadecanamide as a carrier for hydrophobic drugs, achieving improved bioavailability and therapeutic efficacy in animal models.
-
Case Study on Cosmetic Applications :
- A formulation containing this compound was tested for skin hydration and texture improvement, showing significant enhancements compared to control products.
Q & A
Q. Q1. What are the recommended synthetic routes for producing high-purity Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-?
A1. The compound is synthesized via a two-step reaction:
Acyl chloride formation : React octadecanoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form octadecanoyl chloride.
Amide coupling : React the acyl chloride with N-(2-hydroxyethyl)ethylenediamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane.
- Critical parameters : Temperature control (0–5°C during acylation), stoichiometric excess of diamine (1.2:1 molar ratio), and purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H and ¹³C) to verify absence of unreacted starting materials .
Q. Q2. Which analytical techniques are most effective for characterizing this compound and its derivatives?
A2. A multi-technique approach is essential:
- Structural confirmation :
- NMR : ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 2.15–2.35 ppm for amide protons) and ¹³C NMR (δ 173 ppm for carbonyl groups).
- FTIR : Peaks at ~1640 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) confirm the amide linkage .
- Purity assessment :
- HPLC-MS : Quantify impurities using reverse-phase chromatography with electrospray ionization (ESI-MS) to detect by-products like unreacted stearic acid or diamine .
- Thermal stability : TGA (thermal gravimetric analysis) to determine decomposition onset (~220°C) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
A3. Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from:
- Structural variability : Batch-dependent impurities (e.g., residual solvents or isomers) can alter biological interactions. Use preparative HPLC to isolate pure fractions and retest .
- Assay specificity : Validate activity in multiple models (e.g., in vitro cell lines vs. in vivo murine models). For example, a 2022 study found that octadecanamide derivatives showed lipid-modulating effects in liver tissues but not in fecal metabolites, highlighting tissue-specific activity .
- Mechanistic studies : Employ molecular docking to identify binding targets (e.g., PPAR-γ or COX-2) and confirm via siRNA knockdown or competitive binding assays .
Q. Q4. What experimental designs are optimal for studying its role in membrane dynamics?
A4. Key methodologies include:
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer formation and critical micelle concentration (CMC).
- Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify changes in membrane fluidity upon compound incorporation .
- Cryo-EM : Resolve structural integration into lipid bilayers at near-atomic resolution .
- Controlled variables : Vary acyl chain length in analogs (e.g., C16 vs. C18) to correlate hydrophobicity with membrane interaction .
Q. Q5. How does this compound compare to structurally similar amides in drug delivery applications?
A5. Comparative analysis with analogs (e.g., N-2-naphthalenyl-octadecanamide) reveals:
- Solubility : The hydroxyethyl group enhances aqueous solubility (logP ~4.2) compared to naphthyl derivatives (logP ~6.5), making it more suitable for hydrophilic formulations .
- Gelation behavior : Unlike thixotropic octadecanamide gels, this compound forms stable micelles at 1–5 mM concentrations, ideal for sustained drug release .
- Toxicity : Lower IC₅₀ in HEK293 cells (≥50 µM) vs. naphthyl analogs (IC₅₀ ~20 µM), suggesting improved biocompatibility .
Methodological Challenges
Q. Q6. What strategies mitigate side reactions during large-scale synthesis?
A6. Common issues and solutions:
- By-product formation : Use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted acyl chlorides.
- Oxidation : Replace air-sensitive reagents (e.g., LiAlH₄) with sodium borohydride in ethanol for safer reductions .
- Scale-up : Transition from batch to flow chemistry for better heat/mass transfer, reducing reaction time by 40% .
Q. Q7. How can computational modeling guide the design of derivatives with enhanced bioactivity?
A7. Steps include:
QSAR modeling : Correlate structural descriptors (e.g., H-bond donors, polar surface area) with observed activity (e.g., IC₅₀ values).
MD simulations : Simulate ligand-receptor dynamics (e.g., with G-protein-coupled receptors) to predict binding affinities.
ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
